molecular formula C20H21NO3 B1596861 N-Fmoc-4-piperidinol CAS No. 351184-42-4

N-Fmoc-4-piperidinol

Cat. No. B1596861
CAS RN: 351184-42-4
M. Wt: 323.4 g/mol
InChI Key: DANUFRHHXWZNIK-UHFFFAOYSA-N
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Description

N-Fmoc-4-piperidinol, also known as FMOC-4-HYDROXYPIPERIDINE, is a compound with the molecular formula C20H21NO3 . It is used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

N-Fmoc-4-piperidinol is used in Fmoc solid phase peptide synthesis (SPPS-Fmoc/tBu). The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is removed using reagents like 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) .


Molecular Structure Analysis

The molecular structure of N-Fmoc-4-piperidinol consists of 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group of N-Fmoc-4-piperidinol is removed using a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

N-Fmoc-4-piperidinol has a molecular weight of 323.386 Da. It has a density of 1.26 g/cm3 and a boiling point of 510.7°C at 760 mmHg .

Mechanism of Action

Target of Action

N-Fmoc-4-piperidinol is primarily used as a reagent in organic synthesis .

Mode of Action

The compound N-Fmoc-4-piperidinol is an Fmoc-protected amino acid derivative. The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in the chemical synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions. The Fmoc group can be removed under mildly basic conditions, typically using piperidine or 4-methylpiperidine .

Biochemical Pathways

As a reagent in organic synthesis, N-Fmoc-4-piperidinol is involved in the synthesis of peptides. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . .

Result of Action

The primary result of the action of N-Fmoc-4-piperidinol is the formation of peptide bonds in the synthesis of peptides . By protecting the amino group during synthesis, it allows for the precise assembly of amino acids into peptides of desired sequences.

Action Environment

The action of N-Fmoc-4-piperidinol is highly dependent on the environment in which it is used. In the context of peptide synthesis, factors such as the pH, temperature, and the presence of other reagents can influence its efficacy and stability. It is typically used in controlled laboratory environments where these factors can be carefully managed .

Safety and Hazards

N-Fmoc-4-piperidinol is used for research and development purposes only. It is not intended for medicinal or household use .

Future Directions

The use of 4-methylpiperidine as a reagent for deprotection of the amino acid alpha amino group in SPPS-Fmoc/tBu has been evaluated. The results suggest that it is possible to obtain synthetic peptides efficiently by the strategy SPPS-Fmoc/tBu when 4-methylpiperidine is used as a reagent to remove Fmoc groups .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANUFRHHXWZNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363608
Record name N-Fmoc-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-4-piperidinol

CAS RN

351184-42-4
Record name N-Fmoc-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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